5-acetyl-2-amino-6-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carbonitrile
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Overview
Description
5-Acetyl-2-amino-6-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by a pyran ring fused with a phenyl group substituted with a methylsulfanyl group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-amino-6-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methylsulfanylbenzaldehyde with malononitrile in the presence of a base, followed by cyclization and acetylation steps . The reaction conditions often require refluxing in solvents such as ethanol or methanol, with catalysts like piperidine or ammonium acetate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-amino-6-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Acetyl-2-amino-6-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-acetyl-2-amino-6-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carbonitrile involves its interaction with various molecular targets. For instance, its antiproliferative activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell division . The compound’s structure allows it to interact with biological macromolecules, potentially leading to the disruption of normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-4-aminopyrimidines: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-5-ones: These derivatives are known for their antiproliferative and antimicrobial properties.
Uniqueness
5-Acetyl-2-amino-6-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carbonitrile stands out due to its unique combination of a pyran ring with a phenyl group substituted with a methylsulfanyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16N2O2S |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
5-acetyl-2-amino-6-methyl-4-(4-methylsulfanylphenyl)-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C16H16N2O2S/c1-9(19)14-10(2)20-16(18)13(8-17)15(14)11-4-6-12(21-3)7-5-11/h4-7,15H,18H2,1-3H3 |
InChI Key |
DMEJXBMSWCHQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)SC)C(=O)C |
Origin of Product |
United States |
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